molecular formula C19H15IN2O2S B5215368 (5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione

(5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B5215368
M. Wt: 462.3 g/mol
InChI Key: QNIVCXLMGJBGAV-AQHRCUNFSA-N
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Description

(5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with a unique structure that includes an iodinated aniline group, a phenylprop-2-enylidene moiety, and a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the phenylprop-2-enylidene group through a condensation reaction. The final step involves the iodination of the aniline group using iodine or an iodinating reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the development of efficient purification methods.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The phenylprop-2-enylidene group can be oxidized to form corresponding epoxides or ketones.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Substitution: The iodinated aniline group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the iodine atom.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

(5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: Its unique structure may confer specific biological activities, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of (5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione involves its interaction with molecular targets in biological systems. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione is unique due to its combination of an iodinated aniline group, a phenylprop-2-enylidene moiety, and a thiazolidine-2,4-dione core. This unique structure confers specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

(5E)-3-[(4-iodoanilino)methyl]-5-[(E)-3-phenylprop-2-enylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O2S/c20-15-9-11-16(12-10-15)21-13-22-18(23)17(25-19(22)24)8-4-7-14-5-2-1-3-6-14/h1-12,21H,13H2/b7-4+,17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNIVCXLMGJBGAV-AQHRCUNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=C/2\C(=O)N(C(=O)S2)CNC3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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